

Pharmacological profile of the TRPC6 inhibitor BI-749327

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-749327

Cat. No.: B15619229

[Get Quote](#)

An in-depth analysis of **BI-749327**, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, reveals its significant potential in the treatment of proteinuric kidney diseases. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from key preclinical studies.

Quantitative Pharmacological Data

The pharmacological characteristics of **BI-749327** have been determined through a series of in vitro and in vivo experiments. The data presented below summarizes its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BI-749327

| Parameter | Species | Assay Method | Value | Reference |
|---|--|---|------------|-----------|
| TRPC6 IC ₅₀ | Human | Automated Patch Clamp (HEK293 cells) | 16 nM | |
| Rat | Automated Patch Clamp (HEK293 cells) | 26 nM | | |
| Mouse | Automated Patch Clamp (HEK293 cells) | 21 nM | | |
| TRPC3 IC ₅₀ | Human | Automated Patch Clamp (HEK293 cells) | 480 nM | |
| Selectivity | - | (TRPC3 IC ₅₀ / TRPC6 IC ₅₀) | 30-fold | |
| TRPC7 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| TRPV4 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| TRPM8 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| TRPA1 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| TRPV1 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| Ca _v 1.2 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |
| K _v 7.2/7.3 IC ₅₀ | Human | Manual Patch Clamp | >10,000 nM | |

| | | | |
|-----------------------|-------|-----------------------|------------|
| hERG IC ₅₀ | Human | Manual Patch Clamp | >30,000 nM |
|-----------------------|-------|-----------------------|------------|

Table 2: Pharmacokinetic Properties of BI-749327

| Parameter | Species | Route of Administration | Value | Reference |
|-------------------------------|---------|-------------------------|------------|-----------|
| Bioavailability (F) | Rat | Oral | 19% | |
| | Dog | Oral | 100% | |
| Half-life (t _{1/2}) | Rat | Intravenous | 2.0 h | |
| | Dog | Intravenous | 1.8 h | |
| Clearance (CL) | Rat | Intravenous | 2.1 L/h/kg | |
| | Dog | Intravenous | 0.3 L/h/kg | |
| Volume of Distribution (Vd) | Rat | Intravenous | 5.9 L/kg | |
| | Dog | Intravenous | 0.8 L/kg | |

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize **BI-749327**.

Automated and Manual Patch-Clamp Electrophysiology

The potency and selectivity of **BI-749327** were assessed using patch-clamp electrophysiology on human embryonic kidney (HEK293) cells engineered to express specific ion channels, including TRPC6, TRPC3, and other TRP channels.

- Objective: To measure the inhibitory effect of **BI-749327** on ion channel activity.
- Cell Lines: HEK293 cells stably expressing human, rat, or mouse TRPC6, or human TRPC3.
- Method:

- Whole-cell patch-clamp recordings were performed.
- TRPC6 channels were activated using a stable analogue of diacylglycerol (DAG), 1-oleoyl-2-acetyl-sn-glycerol (OAG).
- **BI-749327** was applied at various concentrations to determine the concentration-response relationship and calculate the IC₅₀ value.
- Selectivity was determined by testing **BI-749327** against a panel of other ion channels.
- Data Analysis: The recorded currents were analyzed to determine the percentage of inhibition at each concentration of **BI-749327**, and the IC₅₀ was calculated by fitting the data to a logistic equation.

Fluorescence-Based Calcium Imaging

This assay was used to measure the effect of **BI-749327** on intracellular calcium levels in podocytes, a key cell type in the kidney's filtration barrier.

- Objective: To assess the functional inhibition of TRPC6-mediated calcium entry in a relevant cell type.
- Cell Lines: Conditionally immortalized human and rat podocytes.
- Method:
 - Podocytes were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - TRPC6 channels were activated with a TRPC6 agonist.
 - Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.
 - The effect of **BI-749327** on the agonist-induced calcium influx was quantified.
- Data Analysis: The fluorescence signal was converted to intracellular calcium concentrations. The inhibitory effect of **BI-749327** was determined by comparing the calcium response in the presence and absence of the compound.

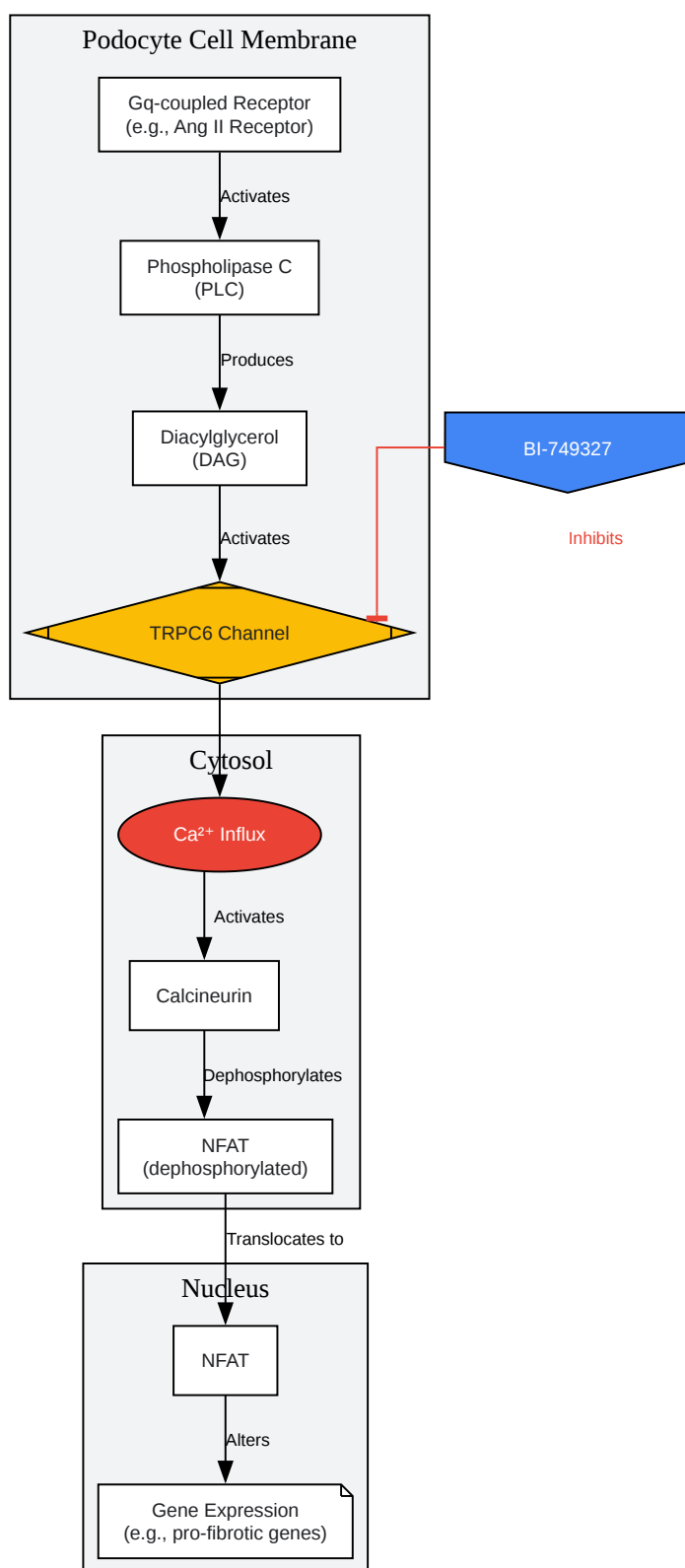
In Vivo Efficacy Studies in Animal Models

The therapeutic potential of **BI-749327** was evaluated in animal models of kidney disease, specifically the rat model of adriamycin-induced nephropathy, which mimics aspects of human focal segmental glomerulosclerosis (FSGS).

- Objective: To determine if **BI-749327** can reduce proteinuria and protect against kidney damage in a disease model.
- Animal Model: Male Wistar rats with adriamycin-induced nephropathy.
- Method:
 - Kidney disease was induced by a single intravenous injection of adriamycin.
 - Animals were treated orally with **BI-749327** or a vehicle control.
 - Urine samples were collected to measure the urinary protein-to-creatinine ratio (UPCR) as a marker of proteinuria.
 - At the end of the study, kidney tissues were collected for histological analysis to assess glomerulosclerosis and other signs of damage.
- Data Analysis: The UPCR was compared between the **BI-749327**-treated and vehicle-treated groups. Kidney histology was scored to quantify the extent of kidney damage.

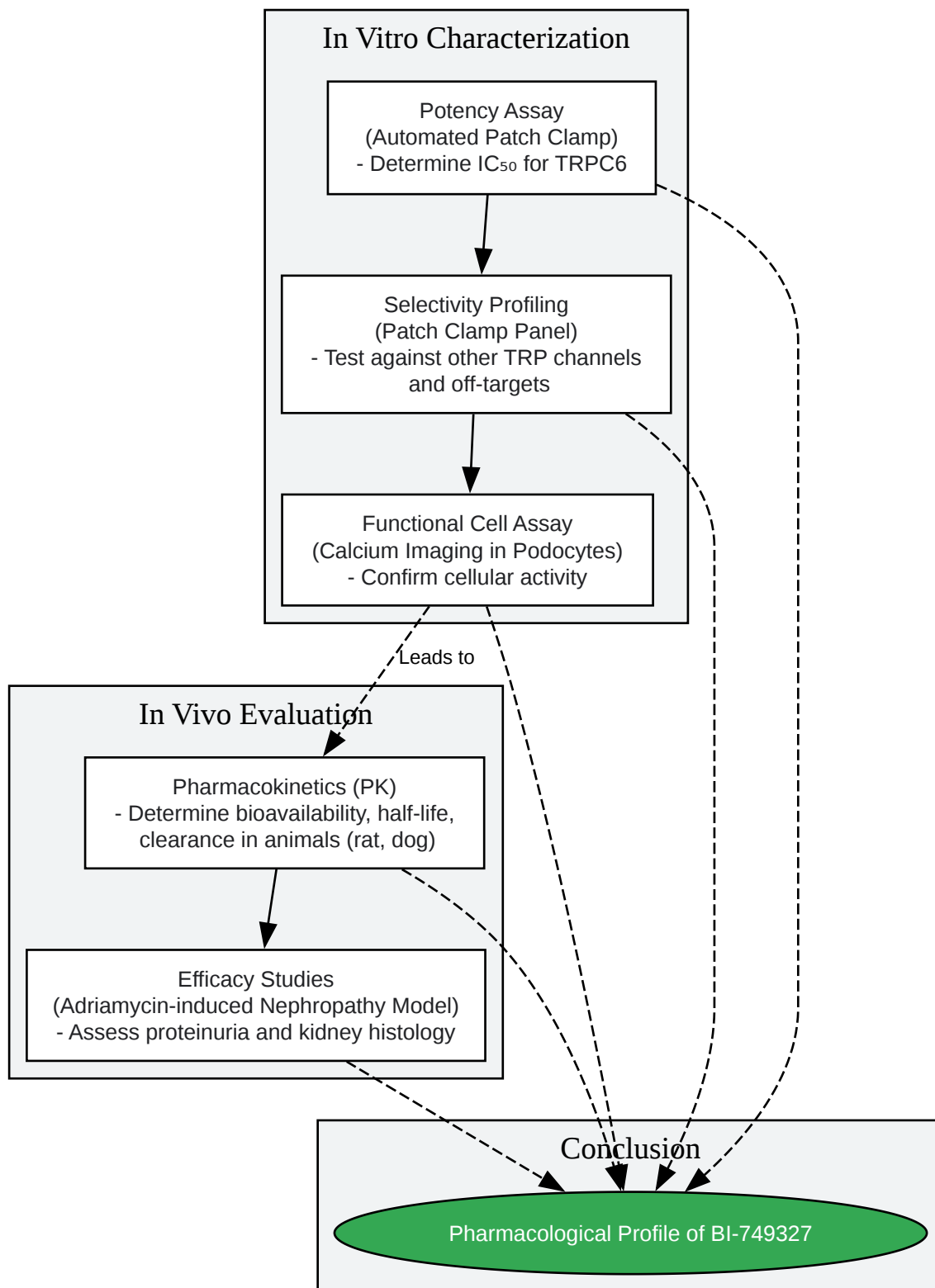
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of TRPC6 in kidney disease and the general workflow for the pharmacological characterization of **BI-749327**.



[Click to download full resolution via product page](#)

Caption: Proposed TRPC6 signaling pathway in podocytes and the inhibitory action of **BI-749327**.



[Click to download full resolution via product page](#)

Caption: General workflow for the pharmacological characterization of **BI-749327**.

- To cite this document: BenchChem. [Pharmacological profile of the TRPC6 inhibitor BI-749327]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619229#pharmacological-profile-of-the-trpc6-inhibitor-bi-749327\]](https://www.benchchem.com/product/b15619229#pharmacological-profile-of-the-trpc6-inhibitor-bi-749327)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com